molecular formula C21H18N6O2 B13877788 N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B13877788
M. Wt: 386.4 g/mol
InChI Key: YRFUVUYUKBPPHG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, an imidazo[1,2-a]pyrazine core, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions.

    Construction of the Imidazo[1,2-a]pyrazine Core: This step involves the formation of the imidazo[1,2-a]pyrazine ring system through condensation reactions.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole and imidazo[1,2-a]pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyridine-8-amine
  • N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrimidine-8-amine

Uniqueness

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an indazole ring, imidazo[1,2-a]pyrazine core, and dimethoxyphenyl group sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C21H18N6O2/c1-28-18-6-5-15(10-19(18)29-2)24-20-21-22-7-8-27(21)12-17(25-20)13-3-4-14-11-23-26-16(14)9-13/h3-12H,1-2H3,(H,23,26)(H,24,25)

InChI Key

YRFUVUYUKBPPHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CN3C2=NC=C3)C4=CC5=C(C=C4)C=NN5)OC

Origin of Product

United States

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